beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate)
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Overview
Description
Beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate): is a derivative of glucuronic acid, which is a significant component in the metabolism of various substances in the body. This compound is characterized by the presence of a glucuronic acid moiety linked to a phenoxybenzoate group. The glucuronic acid part is known for its role in detoxification processes, where it conjugates with various substances to enhance their solubility and excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate) typically involves the esterification of beta-D-glucopyranuronic acid with 3-phenoxybenzoic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or other strong acids, under controlled temperature conditions to ensure the formation of the ester bond without causing degradation of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process would include steps such as purification through crystallization or chromatography to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate) can undergo various chemical reactions, including:
Oxidation: The glucuronic acid moiety can be oxidized to form glucaric acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The phenoxybenzoate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucaric acid derivatives, while reduction can produce glucopyranuronic alcohols .
Scientific Research Applications
Beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its use in drug delivery systems and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate) involves its interaction with specific enzymes and receptors in the body. The glucuronic acid moiety is known to conjugate with various substances, enhancing their solubility and facilitating their excretion. This process is crucial in detoxification and the metabolism of drugs and other xenobiotics .
Comparison with Similar Compounds
Similar Compounds
Beta-D-Glucopyranuronic acid: The parent compound, which lacks the phenoxybenzoate group.
Alpha-D-Glucopyranuronic acid: An isomer with a different configuration at the anomeric carbon.
Glucuronic acid derivatives: Compounds with various substituents on the glucuronic acid moiety.
Uniqueness
Beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate) is unique due to the presence of the phenoxybenzoate group, which imparts distinct chemical properties and potential biological activities. This modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compound .
Properties
CAS No. |
57991-35-2 |
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Molecular Formula |
C19H18O9 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-phenoxybenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H18O9/c20-13-14(21)16(17(23)24)27-19(15(13)22)28-18(25)10-5-4-8-12(9-10)26-11-6-2-1-3-7-11/h1-9,13-16,19-22H,(H,23,24)/t13-,14-,15+,16-,19-/m0/s1 |
InChI Key |
AREJRLCRWVGGGN-NAHJCDBISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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